Cas no 2229850-63-7 (1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine)

1-2-(Difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core linked to a difluoromethyl-substituted pyridine moiety. This structure imparts unique physicochemical properties, including enhanced stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the difluoromethyl group contributes to improved metabolic stability and bioavailability, while the pyridine and pyrazole rings offer versatile sites for further functionalization. Its well-defined molecular architecture supports precise modifications, facilitating applications in drug discovery and material science. The compound’s high purity and consistent performance make it suitable for research and industrial-scale processes requiring reliable building blocks.
1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine structure
2229850-63-7 structure
Product Name:1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine
CAS No:2229850-63-7
MF:C9H8F2N4
MW:210.183427810669
MDL:MFCD32663195
CID:5673162
PubChem ID:134596486
Update Time:2025-06-15

1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-3-amine, 1-[2-(difluoromethyl)-4-pyridinyl]-
    • 1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine
    • MDL: MFCD32663195
    • Inchi: 1S/C9H8F2N4/c10-9(11)7-5-6(1-3-13-7)15-4-2-8(12)14-15/h1-5,9H,(H2,12,14)
    • InChI Key: GNJYUJWFBIUJMB-UHFFFAOYSA-N
    • SMILES: N1(C2C=CN=C(C(F)F)C=2)C=CC(N)=N1

Experimental Properties

  • Density: 1.46±0.1 g/cm3(Predicted)
  • Boiling Point: 376.3±42.0 °C(Predicted)
  • pka: 2.75±0.10(Predicted)

1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26619659-0.05g
1-[2-(difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine
2229850-63-7 95.0%
0.05g
$312.0 2025-03-20
Enamine
EN300-26619659-0.1g
1-[2-(difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine
2229850-63-7 95.0%
0.1g
$466.0 2025-03-20
Enamine
EN300-26619659-0.25g
1-[2-(difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine
2229850-63-7 95.0%
0.25g
$666.0 2025-03-20
Enamine
EN300-26619659-0.5g
1-[2-(difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine
2229850-63-7 95.0%
0.5g
$1046.0 2025-03-20
Enamine
EN300-26619659-1.0g
1-[2-(difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine
2229850-63-7 95.0%
1.0g
$1343.0 2025-03-20
Enamine
EN300-26619659-2.5g
1-[2-(difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine
2229850-63-7 95.0%
2.5g
$2631.0 2025-03-20
Enamine
EN300-26619659-5.0g
1-[2-(difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine
2229850-63-7 95.0%
5.0g
$3894.0 2025-03-20
Enamine
EN300-26619659-10.0g
1-[2-(difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine
2229850-63-7 95.0%
10.0g
$5774.0 2025-03-20
1PlusChem
1P0288LC-50mg
1-[2-(difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine
2229850-63-7 95%
50mg
$448.00 2023-12-18
1PlusChem
1P0288LC-100mg
1-[2-(difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine
2229850-63-7 95%
100mg
$638.00 2023-12-18

Additional information on 1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine

Research Brief on 1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine (CAS: 2229850-63-7): Recent Advances and Applications

The compound 1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine (CAS: 2229850-63-7) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyridine-pyrazole scaffold and difluoromethyl substitution, has garnered significant attention due to its potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate or active pharmacophore in the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of derivatives containing the 1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine moiety on specific kinase targets implicated in cancer progression. The research demonstrated that this compound exhibits high selectivity and potency against certain tyrosine kinases, with IC50 values in the nanomolar range. Molecular docking studies further revealed that the difluoromethyl group plays a critical role in enhancing binding affinity through favorable interactions with hydrophobic pockets in the target proteins.

In the context of antimicrobial research, a recent patent application (WO2023056789) disclosed the use of 2229850-63-7 as a building block for developing novel antibacterial agents. The patent highlights the compound's ability to disrupt bacterial cell wall synthesis when incorporated into specific molecular architectures. This finding is particularly relevant given the growing need for new antibiotics to combat drug-resistant pathogens.

From a synthetic chemistry perspective, several innovative routes have been developed for the efficient production of 1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine. A 2024 publication in Organic Process Research & Development described a scalable, cost-effective synthesis with improved yield (78%) and purity (>99%) compared to previous methods. The optimized protocol employs a novel palladium-catalyzed cross-coupling step that significantly reduces the formation of byproducts.

Pharmacokinetic studies of related compounds containing the 2229850-63-7 core have shown favorable drug-like properties, including good oral bioavailability and metabolic stability. These characteristics make it an attractive scaffold for further medicinal chemistry optimization. Current research efforts are focused on exploring its potential in targeted protein degradation (PROTACs) and covalent inhibitor design, leveraging the reactivity of the pyrazole nitrogen and the electronic effects of the difluoromethyl group.

As the understanding of this compound's biological activities and synthetic accessibility continues to grow, 1-2-(difluoromethyl)pyridin-4-yl-1H-pyrazol-3-amine is poised to play an increasingly important role in the development of next-generation therapeutics. Future research directions may include investigating its applications in immuno-oncology, neurodegenerative diseases, and as a versatile building block for fragment-based drug discovery.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd